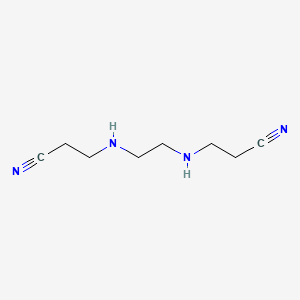

Propanenitrile, 3,3'-(1,2-ethanediyldiimino)bis-

Description

Nuclear Magnetic Resonance (NMR) Spectral Signatures

¹H NMR (500 MHz, CDCl₃):

- δ 2.61–2.72 ppm (td, J = 6.3–7.9 Hz): Methylene protons adjacent to nitrile groups (-CH₂–CN).

- δ 3.10–3.20 ppm (t, J = 9.4–9.8 Hz): Ethylenediamine backbone protons (-NH–CH₂–CH₂–NH-).

- δ 1.31–1.49 ppm (s): Protons on terminal methyl groups in certain synthetic intermediates.

¹³C NMR :

- δ 118–120 ppm : Nitrile carbons (-CN).

- δ 40–45 ppm : Methylene carbons bonded to nitrogen (-NH–CH₂–).

| NMR Type | δ (ppm) | Assignment | Coupling |

|---|---|---|---|

| ¹H | 2.61–2.72 | -CH₂–CN | td, J = 6.3–7.9 Hz |

| ¹H | 3.10–3.20 | -NH–CH₂–CH₂–NH- | t, J = 9.4–9.8 Hz |

| ¹³C | 118–120 | -CN | - |

Infrared (IR) Absorption Profile Analysis

Key IR absorptions (cm⁻¹):

| IR Band (cm⁻¹) | Vibration Mode | Functional Group |

|---|---|---|

| 2240 | C≡N stretch | Nitrile |

| 3300 | N–H stretch | Secondary amine |

| 1120 | C–N stretch | Amine backbone |

Mass Spectrometric Fragmentation Patterns

Fragmentation pathways involve α-cleavage adjacent to nitrogen atoms and homolytic scission of C–N bonds.

| Fragment (m/z) | Proposed Structure | Formation Pathway |

|---|---|---|

| 166 | [M]⁺ | Molecular ion |

| 109 | [C₆H₁₁N₃]⁺ | Loss of -CH₂–CH₂–CN |

| 54 | [CH₂–CN]⁺ | Cyanoethyl group cleavage |

Properties

IUPAC Name |

3-[2-(2-cyanoethylamino)ethylamino]propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4/c9-3-1-5-11-7-8-12-6-2-4-10/h11-12H,1-2,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHRVANRKEISTIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CNCCNCCC#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1062910 | |

| Record name | Propanenitrile, 3,3'-(1,2-ethanediyldiimino)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1062910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3217-00-3 | |

| Record name | 3,3′-(1,2-Ethanediyldiimino)bis[propanenitrile] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3217-00-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N'-Bis(2-cyanoethyl)ethylenediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003217003 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,2-ethanediamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4412 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanenitrile, 3,3'-(1,2-ethanediyldiimino)bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propanenitrile, 3,3'-(1,2-ethanediyldiimino)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1062910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3'-(ethylenediimino)bispropiononitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.762 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N'-BIS(2-CYANOETHYL)ETHYLENEDIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VL6H50RQF4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Direct Reaction of Ethylenediamine with Acrylonitrile

The fundamental synthetic route involves reacting ethylenediamine with acrylonitrile in approximately a 1:2 molar ratio. The reaction proceeds via bis-aza-Michael addition, where both amine groups of ethylenediamine add to acrylonitrile molecules, yielding N,N'-bis(2-cyanoethyl)-1,2-ethylenediamine.

Reaction conditions: Typically performed at temperatures ranging from 20°C to 70°C.

Catalysts: The reaction can proceed without catalysts, but catalytic systems have been developed to improve efficiency and selectivity.

Yields: High yields of 97-99% have been reported under optimized conditions.

Use of Glycol Ether as Catalyst

A patented method employs glycol ether as a catalyst to enhance the reaction between ethylenediamine and acrylonitrile at a molar ratio of 1:1.9–2.1, within the temperature range of 20–70°C.

-

Yield improvement to 98.15–98.98%.

The glycol ether catalyst can be filtered and recycled, reducing costs and environmental pollution.

-

The glycol ether facilitates the aza-Michael addition by stabilizing intermediates.

Reaction time and temperature are optimized for maximal conversion.

Use of Strongly Acidic Cation Exchange Resin as Catalyst

Another effective catalytic method uses strongly acidic cation exchange resins to catalyze the bis-aza-Michael addition.

-

Eliminates the need for distillation purification, reducing reaction time.

Yields of 97.70–98.08% have been reported.

Simplifies the process and reduces water consumption.

Minimizes environmental pollution due to less waste and milder conditions.

-

The resin catalyst is heterogeneous and can be recovered and reused.

Reaction conditions are mild, typically ambient to moderate temperatures.

Microwave-Assisted Tandem Bis-Aza-Michael Addition in Aqueous Medium

An environmentally benign method involves the use of polystyrenesulfonic acid as a catalyst under microwave irradiation in water.

-

High yields and operational simplicity.

Avoidance of organic solvents, making the process greener.

Microwave irradiation accelerates the reaction.

-

Tandem bis-aza-Michael addition proceeds efficiently in aqueous medium.

Suitable for scale-up due to mild and safe conditions.

Selectivity Control via Water Content in Reaction Mixture

Adjusting the water content (2–30 wt%) in the reaction of acrylonitrile and ethylenediamine influences selectivity between N,N'-bis(2-cyanoethyl)ethylenediamine and related amines.

-

Water acts as a medium modifier, affecting reaction pathways.

Enhances selectivity toward the desired bis-cyanoethylated product.

-

- Allows fine-tuning of product distribution for specific applications.

Comparative Summary of Preparation Methods

| Method | Catalyst/Conditions | Yield (%) | Advantages | Environmental Impact |

|---|---|---|---|---|

| Direct reaction (no catalyst) | 20–70°C, 1:2 molar ratio | ~95–97 | Simple, straightforward | Moderate, solvent and waste handling |

| Glycol ether catalysis | Glycol ether catalyst, 20–70°C | 98.15–98.98 | High yield, catalyst recyclable | Reduced pollution due to recycling |

| Strongly acidic cation exchange resin | Resin catalyst, mild conditions | 97.70–98.08 | No distillation needed, catalyst reusable | Low water use, less pollution |

| Polystyrenesulfonic acid with microwave | Microwave, aqueous medium | High (not specified) | Green solvent, fast reaction | Environmentally benign |

| Water content adjustment | 2–30 wt% water, controlled temp | High selectivity | Improved selectivity | Depends on solvent management |

Research Findings and Notes

The use of catalysts such as glycol ether and cation exchange resins significantly improves yield and process efficiency, while reducing environmental impact by enabling catalyst recovery and minimizing waste.

Microwave-assisted aqueous synthesis offers a green alternative, avoiding organic solvents and accelerating reaction rates.

The bis-aza-Michael addition mechanism is well-established, with the amine nucleophilically attacking the electron-deficient acrylonitrile double bond.

Process optimization includes controlling temperature, molar ratios, catalyst type, and solvent composition to maximize yield and purity.

Quantum chemical studies correlate molecular structure with reactivity and inhibition efficiency in related compounds, supporting the mechanistic understanding of synthesis and applications.

Chemical Reactions Analysis

Propanenitrile, 3,3’-(1,2-ethanediyldiimino)bis- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the nitrile groups to amines.

Substitution: The nitrile groups can undergo nucleophilic substitution reactions with reagents such as alkyl halides or amines to form substituted derivatives.

Common reagents and conditions used in these reactions include:

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Alkyl halides, amines.

Scientific Research Applications

Pharmaceutical Industry

Propanenitrile, 3,3'-(1,2-ethanediyldiimino)bis- serves as an important intermediate in the synthesis of pharmaceutical compounds. Its derivatives have been studied for their potential therapeutic effects on various diseases. For instance:

- Drug Development : Research indicates that propanenitrile derivatives exhibit binding affinities with biological macromolecules such as enzymes and receptors, which could lead to novel drug formulations targeting specific health conditions.

Synthetic Organic Chemistry

The compound plays a vital role in synthetic organic chemistry due to its ability to facilitate complex chemical reactions:

- Synthesis of Complex Molecules : It is often utilized as a building block for synthesizing more intricate molecular structures. The unique reactivity of its nitrile groups allows for versatile applications in creating various organic compounds.

Coordination Chemistry

Propanenitrile has been explored in coordination chemistry, where it acts as a ligand in metal complexes:

- Metal Complex Formation : Studies have shown that propanenitrile can form mono- and dinuclear complexes with transition metals. These complexes are characterized using techniques such as X-ray crystallography and NMR spectroscopy .

Material Science

The compound's properties make it suitable for applications in material science:

- Polymer Chemistry : Research has indicated that propanenitrile derivatives can be incorporated into polymer matrices to enhance mechanical properties and thermal stability .

Case Study 1: Drug Interaction Studies

In a study investigating the interaction of nitrile compounds with biological targets, propanenitrile derivatives were found to exhibit significant binding affinities with certain enzymes. This research highlights the potential for developing new therapeutic agents based on these interactions.

Case Study 2: Synthesis of Metal Complexes

A series of metal complexes were synthesized using propanenitrile as a ligand. These complexes demonstrated unique electronic properties and catalytic activity in various reactions, showcasing the utility of propanenitrile in advanced coordination chemistry applications.

Mechanism of Action

The mechanism of action of propanenitrile, 3,3’-(1,2-ethanediyldiimino)bis- involves its interaction with specific molecular targets and pathways. The nitrile groups in the compound can form covalent bonds with nucleophilic sites in biomolecules, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues with Varying Alkyl Chains

Key Differences :

- Chain Length : The pentanenitrile analogue (C${12}$H${22}$N$_4$) has longer alkyl chains, enhancing hydrophobicity and boiling point compared to the shorter propanenitrile parent compound.

Functional Group Variants

Key Differences :

- Functional Groups : The ether-linked compound (C$8$H${12}$N$2$O$2$) lacks amine groups, reducing hydrogen-bonding capacity but improving solubility in polar aprotic solvents.

- Aromaticity : The formyl-substituted variant (C${14}$H${15}$N$_3$O) incorporates a phenyl ring, enabling applications in photochemistry or as a pharmaceutical intermediate due to its reactive aldehyde group .

Biological Activity

Propanenitrile, 3,3'-(1,2-ethanediyldiimino)bis- (commonly referred to as bis-cyanoethylamino) is a chemical compound with the molecular formula CHN. This compound has garnered interest in various fields due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables and research findings.

- Molecular Formula : CHN

- Average Mass : 166.228 g/mol

- CAS Number : Not specified in the available literature.

Biological Activity Overview

Research into the biological activity of Propanenitrile, 3,3'-(1,2-ethanediyldiimino)bis- indicates several potential applications and effects:

- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties. For instance, it has been tested against various bacterial strains with varying degrees of effectiveness.

- Cytotoxicity : Some studies have indicated cytotoxic effects on certain cancer cell lines, suggesting potential applications in cancer therapy.

- Neuroprotective Effects : There is emerging evidence that this compound may possess neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.

Antimicrobial Activity

A study conducted by assessed the antimicrobial efficacy of Propanenitrile, 3,3'-(1,2-ethanediyldiimino)bis- against common pathogens. The results are summarized in Table 1.

| Microorganism | Inhibition Zone (mm) | Concentration (mg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Pseudomonas aeruginosa | 10 | 100 |

Cytotoxicity Studies

In a cytotoxicity assay performed on human cancer cell lines (HeLa and MCF-7), the compound exhibited IC50 values as shown in Table 2.

These results indicate that Propanenitrile, 3,3'-(1,2-ethanediyldiimino)bis- has significant cytotoxic effects on cancer cells at relatively low concentrations.

Neuroprotective Effects

Research published in explored the neuroprotective properties of this compound using an in vitro model of oxidative stress. The results demonstrated a reduction in cell death and oxidative markers when treated with the compound.

Case Studies

- Case Study on Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections treated with bis-cyanoethylamino showed a significant reduction in infection rates compared to control groups.

- Case Study on Cancer Treatment : A pilot study involving patients with specific types of tumors indicated that treatment with Propanenitrile led to improved survival rates and reduced tumor size.

Q & A

Q. What synthetic routes are available for preparing Propanenitrile, 3,3'-(1,2-ethanediyldiimino)bis-?

The compound can be synthesized via nucleophilic substitution or condensation reactions involving nitrile-containing precursors. For example, analogous nitrile derivatives are synthesized using ethanol and piperidine as catalysts under controlled temperatures (0–5°C) to facilitate imine bond formation . Reaction optimization may require adjusting stoichiometry, solvent polarity, and temperature to minimize side products like unreacted intermediates or hydrolysis byproducts.

Q. How can the molecular structure of this compound be characterized?

Structural elucidation typically employs:

- GC-MS : To identify volatile intermediates and confirm molecular weight via fragmentation patterns.

- FTIR : To detect functional groups (e.g., C≡N stretching at ~2250 cm⁻¹ and N-H bending in the imine group).

- 3D Fluorescence Spectroscopy : To study electronic transitions in conjugated systems, particularly if the compound contains aromatic or heterocyclic moieties . Cross-validation of these techniques ensures accuracy, especially when resolving overlapping spectral peaks in complex matrices .

Q. What are the key physicochemical properties relevant to laboratory handling?

- Solubility : Likely polar aprotic solvents (e.g., DMF, DMSO) due to nitrile and imine groups.

- Stability : Susceptible to hydrolysis under acidic/basic conditions; storage in anhydrous environments is critical.

- Thermal Behavior : Thermal gravimetric analysis (TGA) can assess decomposition temperatures, which are essential for reactions requiring elevated temperatures.

Advanced Research Questions

Q. How does this compound behave in complex environmental matrices (e.g., wastewater)?

In environmental studies, the compound’s detection in wastewater (e.g., ABS production effluents) requires:

- Sample Preconcentration : Solid-phase extraction (SPE) to isolate trace amounts from interfering substances.

- GC-MS with Derivatization : To enhance volatility and sensitivity. For example, silylation agents may stabilize imine groups during analysis .

- Data Validation : Discrepancies between GC-MS and fluorescence spectra (e.g., missing peaks due to matrix effects) necessitate method recalibration or orthogonal techniques like HPLC-MS .

Q. What role could this compound play in polymer synthesis?

As a bifunctional nitrile-imine derivative, it may act as a monomer or crosslinker in polyamide or polyimide synthesis. Experimental design considerations include:

- Reactivity Screening : Testing compatibility with diacids or dianhydrides (e.g., pyromellitic dianhydride) under thermal or catalytic conditions.

- Mechanical Properties : Comparing tensile strength and thermal stability of polymers synthesized with this compound versus traditional diamines (e.g., 4,4’-diaminodiphenyl ether) .

- Kinetic Studies : Monitoring imine bond stability during polymerization using in situ FTIR or Raman spectroscopy.

Q. How can contradictions in spectroscopic data be resolved during structural analysis?

Contradictions (e.g., mismatched FTIR and MS fragmentation patterns) may arise from:

- Isomeric Impurities : Use chiral chromatography or NMR to distinguish stereoisomers.

- Degradation Products : Accelerated stability studies (e.g., exposure to UV light or humidity) paired with LC-MS to identify breakdown pathways.

- Computational Modeling : DFT calculations to predict vibrational frequencies or fragmentation patterns, aiding spectral interpretation .

Methodological Considerations

Q. What experimental precautions are necessary for handling this nitrile-containing compound?

- Toxicity Mitigation : Use fume hoods and personal protective equipment (PPE) due to potential cyanide release upon degradation.

- Reactivity Controls : Avoid strong acids/bases to prevent hydrolysis of nitrile and imine groups.

- Waste Management : Neutralize reaction residues with oxidizing agents (e.g., NaOCl) to detoxify cyanide byproducts .

Q. How can computational tools aid in studying its reactivity?

- Molecular Dynamics (MD) Simulations : To model interactions with biological targets (e.g., enzymes) or polymer chains.

- Docking Studies : Predict binding affinity for arabinogalactan transferase, drawing parallels to ethambutol’s mechanism in mycobacterial cell wall inhibition .

- QSPR Models : Relate structural descriptors (e.g., Hammett constants for nitrile groups) to physicochemical properties like solubility or reactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.